molecular formula C24H24N2O3S B2978138 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954708-87-3

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2978138
CAS No.: 954708-87-3
M. Wt: 420.53
InChI Key: GGGMMWBCCXGQKI-UHFFFAOYSA-N
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Description

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide moiety substituted with a 3-methyl group and a 2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl group. It is a notable molecule in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of an appropriate amine with an aldehyde in the presence of an acid catalyst

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted benzamide derivatives.

Scientific Research Applications

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : It is investigated for its therapeutic potential in treating various diseases.

  • Industry: : It can be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific structural features and potential biological activities. Similar compounds include other benzamide derivatives and tetrahydroisoquinoline derivatives, which may have different substituents or functional groups. These compounds can be compared based on their chemical properties, biological activities, and applications.

List of Similar Compounds

  • N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

  • 3-methyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

  • N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

  • 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Properties

IUPAC Name

3-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-6-10-23(11-7-17)30(28,29)26-13-12-19-8-9-22(15-21(19)16-26)25-24(27)20-5-3-4-18(2)14-20/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGMMWBCCXGQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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